1-Ethyl-4-[(3-hydroxypropyl)amino]-3-nitro-1,2-dihydroquinolin-2-one
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Overview
Description
1-Ethyl-4-[(3-hydroxypropyl)amino]-3-nitro-1,2-dihydroquinolin-2-one is a synthetic organic compound belonging to the quinolinone family. This compound is characterized by its unique structure, which includes an ethyl group, a hydroxypropylamino group, and a nitro group attached to a dihydroquinolinone core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-[(3-hydroxypropyl)amino]-3-nitro-1,2-dihydroquinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Alkylation: The ethyl group is introduced via alkylation reactions, often using ethyl halides in the presence of a base.
Amination: The hydroxypropylamino group is incorporated through nucleophilic substitution reactions, where a hydroxypropylamine reacts with the nitroquinolinone intermediate.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-[(3-hydroxypropyl)amino]-3-nitro-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the hydroxypropyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted quinolinone derivatives.
Scientific Research Applications
1-Ethyl-4-[(3-hydroxypropyl)amino]-3-nitro-1,2-dihydroquinolin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[(3-hydroxypropyl)amino]-3-nitro-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxypropylamino group may enhance the compound’s solubility and facilitate its interaction with biological membranes and proteins.
Comparison with Similar Compounds
1-Ethyl-3-nitroquinolin-2-one: Lacks the hydroxypropylamino group, resulting in different chemical and biological properties.
4-[(3-Hydroxypropyl)amino]-3-nitroquinolin-2-one: Lacks the ethyl group, which may affect its reactivity and biological activity.
1-Ethyl-4-amino-3-nitroquinolin-2-one: Lacks the hydroxypropyl group, leading to variations in solubility and interaction with biological targets.
Uniqueness: 1-Ethyl-4-[(3-hydroxypropyl)amino]-3-nitro-1,2-dihydroquinolin-2-one is unique due to the presence of both the hydroxypropylamino and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
1-ethyl-4-(3-hydroxypropylamino)-3-nitroquinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-2-16-11-7-4-3-6-10(11)12(15-8-5-9-18)13(14(16)19)17(20)21/h3-4,6-7,15,18H,2,5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTSBDTZXLTOBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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